molecular formula C22H20N4O B2482283 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide CAS No. 862810-20-6

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide

Cat. No. B2482283
CAS RN: 862810-20-6
M. Wt: 356.429
InChI Key: JBFZMKDKVKABCM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received a great deal of attention due to their role as active pharmacophores of historical significance . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds .


Synthesis Analysis

A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound showed peaks at 3303 (N–H), 1677 (C=O), 1589 (C=N), 1284 (C–F) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-[2-Methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide, were reported as follows: Yield 72%, white powder, mp 181–185°C .

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

This compound has been synthesized and evaluated as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of new anti-inflammatory drugs .

Anti-nociceptive Activity

The compound has shown dose-dependent anti-nociceptive activity in in vivo studies . This suggests potential applications in pain management .

Cytotoxicity Effects

The compound has been tested for its cytotoxicity effects on MCF-7 breast cancer cells . All synthesized compounds showed considerable inhibitory results, indicating potential applications in cancer treatment .

Synthesis of Heterocyclic Motifs

The compound falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines, which are important heterocyclic motifs . These motifs are found in various enzymes, proteins, and DNA, and have potential applications in the synthesis of drugs and other organic materials .

Antiviral Activity

Derivatives of the compound have been synthesized and tested for their ability to suppress viral replication in vitro of a large panel of DNA and RNA viruses . This suggests potential applications in antiviral drug development .

Organoelectronic Materials

Derivatives of the compound have potential to be used as organoelectronic materials . This opens up possibilities for applications in the field of electronics .

Fluorescent Materials

The compound and its derivatives have potential to be used as fluorescent materials . This suggests potential applications in the development of dyes, sensors, and imaging agents .

Metal-free Catalysis

The compound has been involved in metal-free catalyzed intermolecular tandem Michael addition/cyclization . This suggests potential applications in green chemistry and sustainable industrial processes .

Future Directions

Imidazo[1,2-a]pyrimidines have shown potential in various fields of research and industry . The development of new agents and targets for the treatment of diseases is a current research hotspot .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZMKDKVKABCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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